molecular formula C7Cl2F3N B6316223 3,5-dichloro-2,4,6-trifluoro-benzonitrile CAS No. 31881-89-7

3,5-dichloro-2,4,6-trifluoro-benzonitrile

Cat. No.: B6316223
CAS No.: 31881-89-7
M. Wt: 225.98 g/mol
InChI Key: CARZIMSIYVZQDB-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4,6-trifluoro-benzonitrile is an organic compound with the molecular formula C7Cl2F3N. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms and three fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Scientific Research Applications

3,5-Dichloro-2,4,6-trifluoro-benzonitrile is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2,4,6-trifluoro-benzonitrile typically involves the nitration of 3,5-dichloro-2,4,6-trifluorobenzene followed by a dehydration reaction to form the nitrile group. The reaction conditions often include the use of strong acids and dehydrating agents to facilitate the formation of the nitrile group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and dehydration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,4,6-trifluoro-benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-dichloro-2,4,6-trifluoro-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2,4,6-trifluoro-benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3,5-dichloro-2,4,6-trifluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl2F3N/c8-3-5(10)2(1-13)6(11)4(9)7(3)12
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARZIMSIYVZQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)Cl)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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